molecular formula C13H20O B3057007 2-tert-Butyl-4-isopropylphenol CAS No. 7597-97-9

2-tert-Butyl-4-isopropylphenol

Cat. No. B3057007
CAS RN: 7597-97-9
M. Wt: 192.3 g/mol
InChI Key: KXLQULHLCDGRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-4-isopropylphenol is a chemical compound with the molecular formula C13H20O . It is a colorless oil that dissolves in basic water .


Synthesis Analysis

The synthesis of 2-tert-Butyl-4-isopropylphenol can be achieved by acid-catalyzed alkylation of phenol with isobutene . A study has also reported the extraction of a similar compound, 2,4-Ditert butyl phenol, from Plumbago zeylanica using Ethyl acetate .


Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-4-isopropylphenol is characterized by a molecular formula of C13H20O and a molecular weight of 192.3 .


Physical And Chemical Properties Analysis

2-tert-Butyl-4-isopropylphenol is a colorless oil that dissolves in basic water . It has a molecular weight of 192.3 .

Scientific Research Applications

Reactivity and Intermediate Formation

Research on quinol esters and sulfonamides, including compounds similar to 2-tert-Butyl-4-isopropylphenol, reveals insights into their reactivity and potential as intermediates in chemical reactions. For instance, studies on 4-isopropyl esters and sulfonamides show various reactions but do not conclusively generate oxenium ions, a reactive intermediate (Novak et al., 2007). This suggests potential uses in exploring unique reaction pathways and intermediate formations in organic chemistry.

Structural Analysis

The molecular structure of compounds with tert-butyl and isopropyl groups, like 2-tert-Butyl-4-isopropylphenol, has been studied to understand their structural characteristics. For instance, the study of 4-tert-butylpyrazoles provides insights into the structural behavior of these compounds in solid state and solution (Trofimenko et al., 2001). This kind of research is vital for understanding how such molecules behave in different environments, which is crucial for applications in material science and pharmaceuticals.

Chemical Synthesis

Research also focuses on the synthesis of chemicals using compounds similar to 2-tert-Butyl-4-isopropylphenol. For example, the synthesis of weak nucleophilic bases and their potential applications in organic syntheses have been explored (Balaban et al., 2004). This highlights the role of such compounds in developing new chemical syntheses and catalytic processes.

Conversion to Alkylphenols

The conversion of guaiacol to various alkylphenols, including isopropylphenols and butylphenols, has been investigated, suggesting potential applications in chemical manufacturing and pharmaceuticals (Cui et al., 2017).

Catalysis and Polymerization

Research has delved into the utilization of compounds like 2-tert-Butyl-4-isopropylphenol in catalysis and polymerization. This includes the study of their use in copolymerization reactions and as catalysts in various chemical processes (Auer et al., 2004). These applications are significant for industrial processes, particularly in the production of polymers and plastics.

Environmental Bioremediation

Some strains of bacteria, like Sphingobium fuliginis, can utilize compounds such as 4-tert-butylphenol, which is structurally related to 2-tert-Butyl-4-isopropylphenol, suggesting potential applications in environmental bioremediation (Toyama et al., 2010).

Future Directions

A study has highlighted the potential of 2,4-Ditert butyl phenol, a similar compound, in cancer research. It was found to have antifungal, antioxidant, and cancer-fighting properties . Further investigation and exploration of 2-tert-Butyl-4-isopropylphenol’s potential in similar applications could contribute to its potential use as a novel therapeutic agent in the future .

properties

IUPAC Name

2-tert-butyl-4-propan-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(2)10-6-7-12(14)11(8-10)13(3,4)5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLQULHLCDGRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226876
Record name Phenol, 2-tert-butyl-4-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4-isopropylphenol

CAS RN

7597-97-9
Record name 2-(1,1-Dimethylethyl)-4-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7597-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-4-isopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-4-isopropylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-tert-butyl-4-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4-isopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYL-4-ISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO22G228Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-4-isopropylphenol
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl-4-isopropylphenol
Reactant of Route 3
Reactant of Route 3
2-tert-Butyl-4-isopropylphenol
Reactant of Route 4
Reactant of Route 4
2-tert-Butyl-4-isopropylphenol
Reactant of Route 5
Reactant of Route 5
2-tert-Butyl-4-isopropylphenol
Reactant of Route 6
Reactant of Route 6
2-tert-Butyl-4-isopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.